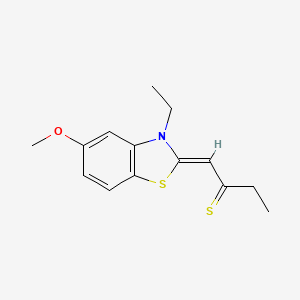

![molecular formula C22H15ClO5 B11635833 5-{[5-(3-Chlorophenyl)furan-2-yl]methylidene}-2-methyl-2-phenyl-1,3-dioxane-4,6-dione](/img/structure/B11635833.png)

5-{[5-(3-Chlorophenyl)furan-2-yl]methylidene}-2-methyl-2-phenyl-1,3-dioxane-4,6-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

化合物5-{[5-(3-クロロフェニル)フラン-2-イル]メチリデン}-2-メチル-2-フェニル-1,3-ジオキサン-4,6-ジオン は、クロロフェニル基が置換されたフラン環、ジオキサン環、およびその他の官能基を特徴とする複雑な有機分子です。

2. 製法

合成経路と反応条件

5-{[5-(3-クロロフェニル)フラン-2-イル]メチリデン}-2-メチル-2-フェニル-1,3-ジオキサン-4,6-ジオン の合成には、通常、複数の工程が伴います。

フラン環の形成: フラン環は、酸性条件下で1,4-ジカルボニル化合物と反応させるPaal-Knorr合成によって合成できます。

クロロフェニル基の導入: クロロフェニル基は、ルイス酸触媒を用いた、クロロベンゼン誘導体とフリーデル・クラフツアシル化反応によって導入できます。

ジオキサン環の形成: ジオキサン環は、酸性条件下でジオールとカルボニル化合物を用いた環化反応によって形成されます。

最終的な組み立て: 最終的な化合物は、フランとジオキサンの中間体を制御された条件下で結合させる一連の縮合反応によって組み立てられます。

工業的製造方法

この化合物の工業的製造は、収率と純度を最大化するように、上記の合成経路を最適化する可能性があります。これには、反応条件をより適切に制御するための連続フロー反応器の使用や、最も効率的な触媒と溶媒を特定するためのハイスループットスクリーニングの使用が含まれる可能性があります。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[5-(3-Chlorophenyl)furan-2-yl]methylidene}-2-methyl-2-phenyl-1,3-dioxane-4,6-dione typically involves multiple steps:

Formation of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts under acidic conditions.

Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a Friedel-Crafts acylation reaction, using a chlorobenzene derivative and a Lewis acid catalyst.

Formation of the Dioxane Ring: The dioxane ring is formed through a cyclization reaction involving a diol and a carbonyl compound under acidic conditions.

Final Assembly: The final compound is assembled through a series of condensation reactions, where the furan and dioxane intermediates are combined under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

化学反応の分析

反応の種類

酸化: この化合物は、特にフラン環で酸化反応を起こし、フランノンが生成されます。

還元: 還元反応は、ジオキサン環のカルボニル基を標的にすることができ、それらをアルコールに変換する可能性があります。

置換: クロロフェニル基は、塩素原子が他の求核剤と置換される求核置換反応を起こす可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO₄)や三酸化クロム(CrO₃)などがあります。

還元: 水素化リチウムアルミニウム(LiAlH₄)や水素化ホウ素ナトリウム(NaBH₄)などの還元剤が一般的に使用されます。

置換: アミンやチオールなどの求核剤は、多くの場合、塩基性条件下で置換反応に使用されます。

主要な生成物

酸化: フランノンおよびその他の酸化された誘導体。

還元: ジオキサン環のアルコールおよび還元された誘導体。

置換: 使用した求核剤に応じて、さまざまな置換されたフェニル誘導体。

4. 科学研究の応用

化学

化学では、この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用できます。そのユニークな構造は、さまざまな官能化反応を可能にし、有機合成において汎用性の高い中間体となります。

生物学

生物学的研究では、この化合物の誘導体は、酵素阻害剤または受容体研究の配位子としての可能性について調査される可能性があります。クロロフェニル基の存在は、生体高分子との潜在的な相互作用を示唆しています。

医学

医薬品化学では、この化合物は、その潜在的な治療特性について探求することができます。その構造の特徴は、さまざまな生物学的標的と相互作用する可能性を示唆しており、薬物開発の候補となっています。

産業

産業部門では、この化合物は、新素材の開発や特殊化学品の合成の前駆体として使用できます。

科学的研究の応用

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or as ligands for receptor studies. The presence of the chlorophenyl group suggests potential interactions with biological macromolecules.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

作用機序

5-{[5-(3-クロロフェニル)フラン-2-イル]メチリデン}-2-メチル-2-フェニル-1,3-ジオキサン-4,6-ジオン の作用機序は、その特定の用途によって異なります。生物学的コンテキストでは、酵素や受容体と相互作用し、それらの活性を阻害したり、機能を調節したりする可能性があります。クロロフェニル基は、タンパク質の疎水性ポケットへの結合を促進する可能性があり、一方、ジオキサン環は、極性残基と相互作用する可能性があります。

6. 類似の化合物との比較

類似の化合物

5-(4-クロロフェニル)フラン-2-イルアクリル酸: クロロフェニル基がフラン環に結合している点が似ています。

2-メチル-2-フェニル-1,3-ジオキサン-4,6-ジオン: ジオキサン環構造を共有しています。

独自性

5-{[5-(3-クロロフェニル)フラン-2-イル]メチリデン}-2-メチル-2-フェニル-1,3-ジオキサン-4,6-ジオン の独自性は、さまざまな化学反応と潜在的な用途を可能にする官能基の組み合わせにあります。フラン環とジオキサン環の両方が同じ分子に存在することは比較的まれであり、化学的および生物学的相互作用のためのユニークな機会を提供します。

類似化合物との比較

Similar Compounds

5-(4-Chlorophenyl)furan-2-ylacrylic acid: Similar in having a chlorophenyl group attached to a furan ring.

2-Methyl-2-phenyl-1,3-dioxane-4,6-dione: Shares the dioxane ring structure.

Uniqueness

The uniqueness of 5-{[5-(3-Chlorophenyl)furan-2-yl]methylidene}-2-methyl-2-phenyl-1,3-dioxane-4,6-dione lies in its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. The presence of both a furan and a dioxane ring in the same molecule is relatively rare, providing unique opportunities for chemical and biological interactions.

特性

分子式 |

C22H15ClO5 |

|---|---|

分子量 |

394.8 g/mol |

IUPAC名 |

5-[[5-(3-chlorophenyl)furan-2-yl]methylidene]-2-methyl-2-phenyl-1,3-dioxane-4,6-dione |

InChI |

InChI=1S/C22H15ClO5/c1-22(15-7-3-2-4-8-15)27-20(24)18(21(25)28-22)13-17-10-11-19(26-17)14-6-5-9-16(23)12-14/h2-13H,1H3 |

InChIキー |

HLZOLMQXLPMDKY-UHFFFAOYSA-N |

正規SMILES |

CC1(OC(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)Cl)C(=O)O1)C4=CC=CC=C4 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 5-[(3-chloro-2-methylphenyl)carbamoyl]-4-methyl-2-{[(4-methylphenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11635763.png)

![4-chloro-N-[(2Z)-4-phenyl-2-(phenylimino)-3-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1,3-thiazol-5-yl]benzamide](/img/structure/B11635770.png)

![6-{(3E)-2-(4-bromophenyl)-3-[hydroxy(4-nitrophenyl)methylidene]-4,5-dioxopyrrolidin-1-yl}hexanoic acid](/img/structure/B11635778.png)

![2-{[3-(Ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]carbamoyl}benzoic acid](/img/structure/B11635793.png)

![(6Z)-5-imino-6-{4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-(2-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11635796.png)

![4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl (4-hydroxy-2-oxo-2,5-dihydro-1,3-thiazol-5-yl)acetate](/img/structure/B11635807.png)

![Ethyl 5-[(3-chloro-2-methylphenyl)carbamoyl]-4-methyl-2-{[(2-methylphenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11635809.png)

![3-hydroxy-5-[4-(prop-2-en-1-yloxy)phenyl]-1-(pyridin-3-ylmethyl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11635817.png)

![2-[(3-Cyano-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridin-2-yl)sulfanyl]acetamide](/img/structure/B11635825.png)

![9-Bromo-2-(4-chlorophenyl)-5-(4-isopropylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11635829.png)

![[3-(4-Benzyl-piperazine-1-carbonyl)-phenyl]-(4-benzyl-piperazin-1-yl)-methanone](/img/structure/B11635835.png)

![3-(4-chlorophenyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}quinazolin-4(3H)-one](/img/structure/B11635836.png)

![2-chloro-5-{5-[(Z)-(5-cyano-2-hydroxy-4-methyl-6-oxopyridin-3(6H)-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B11635840.png)